
6-Cyclobutoxypyridine-3-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyclobutoxypyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C9H10ClNO3S. It is a derivative of pyridine, featuring a sulfonyl chloride group at the 3-position and a cyclobutoxy group at the 6-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclobutoxypyridine-3-sulfonyl chloride typically involves the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride. The process includes adding phosphorus pentachloride to a reaction solution containing pyridine-3-sulfonic acid in multiple divided portions, either stepwise or continuously. This reaction produces pyridine-3-sulfonyl chloride, which can then be further modified to introduce the cyclobutoxy group .
Industrial Production Methods
Industrial production methods for pyridine-3-sulfonyl chloride, which is a precursor to this compound, involve similar steps but are optimized for higher yields and reduced byproduct formation. The reaction solution is subjected to distillation under reduced pressure to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
6-Cyclobutoxypyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Catalysts: Catalysts such as palladium are often used in coupling reactions involving this compound.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Aplicaciones Científicas De Investigación
6-Cyclobutoxypyridine-3-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Its unique properties make it suitable for developing new materials with specific characteristics.
Drug Synthesis: Employed in the synthesis of pharmaceutical compounds due to its reactivity and functional groups.
Mecanismo De Acción
The mechanism of action of 6-Cyclobutoxypyridine-3-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl group, which makes the carbon atom more susceptible to nucleophilic attack .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine-3-sulfonyl chloride: Lacks the cyclobutoxy group, making it less sterically hindered.
6-Methoxy-pyridine-3-sulfonyl chloride: Contains a methoxy group instead of a cyclobutoxy group, affecting its reactivity and solubility.
Uniqueness
6-Cyclobutoxypyridine-3-sulfonyl chloride is unique due to the presence of the cyclobutoxy group, which introduces steric hindrance and affects the compound’s reactivity and solubility. This makes it particularly useful in applications where specific reactivity patterns are desired.
Propiedades
Fórmula molecular |
C9H10ClNO3S |
|---|---|
Peso molecular |
247.70 g/mol |
Nombre IUPAC |
6-cyclobutyloxypyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C9H10ClNO3S/c10-15(12,13)8-4-5-9(11-6-8)14-7-2-1-3-7/h4-7H,1-3H2 |
Clave InChI |
IVRQEAULDIHVFS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)OC2=NC=C(C=C2)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-8-propyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13640015.png)
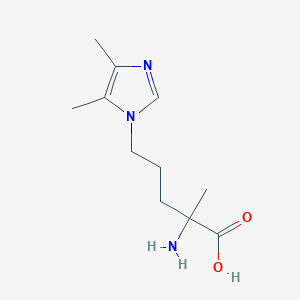

![4-[2,4,5-tris(4-formylphenyl)-3,6-dimethoxyphenyl]benzaldehyde](/img/structure/B13640023.png)


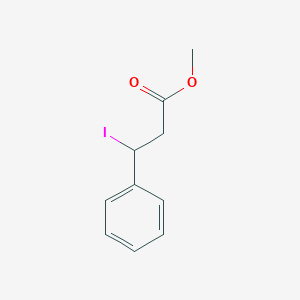
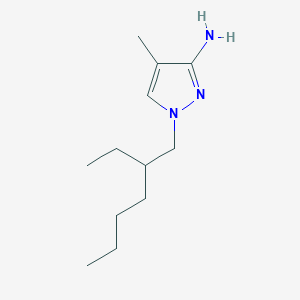
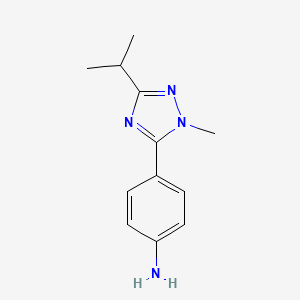
![1-Methyl-3-(2-nitroethenyl)pyrrolo[2,3-b]pyridine](/img/structure/B13640061.png)
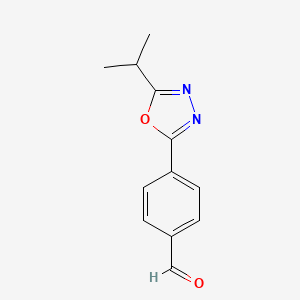
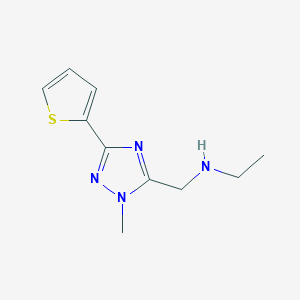
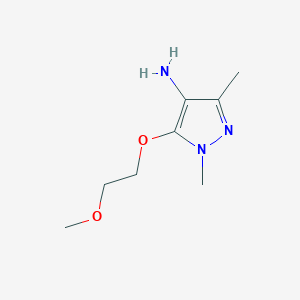
![1-Oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylicacidhydrochloride](/img/structure/B13640090.png)
